Potassium amide
Overview
Description
Potassium amide (KNH2) is a chemical compound consisting of potassium (K) and the amide ion (NH2)[“]. It is a strong base and a powerful nucleophile, often used in organic synthesis and research[“][“]. The compound has been characterized by X-ray crystallography, revealing its structure as a chain of hexacoordinate potassium ions, each bonded to two amido ligands and four ammonia ligands
Synthetic Analysis
Reaction Equation
The synthesis of potassium amide (this compound) involves the reaction of potassium (K) with ammonia (NH3):
Reaction Conditions
The reaction is typically carried out under anhydrous (water-free) conditions to prevent the hydrolysis of this compound. The temperature is usually maintained at a moderate level to ensure the efficient formation of the compound.
Reaction Steps
Preparation of Reactants: Potassium metal and ammonia gas are prepared.
Reaction: The potassium metal is reacted with ammonia gas in an anhydrous environment.
Isolation: The resulting this compound is isolated and purified.
Reaction Mechanism
The reaction mechanism involves the transfer of electrons from potassium to ammonia, forming this compound and hydrogen gas. The detailed mechanism can be complex and may involve intermediate steps.
Safety and Environmental Protection
Safety Issues: this compound is a strong base and can cause severe burns upon contact with skin or eyes. It should be handled with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Environmental Impact: The synthesis process should be conducted with care to avoid the release of ammonia gas into the environment, as it can be harmful to both humans and the environment.
Molecular Structure
Atomic Arrangement
Potassium amide (this compound) consists of potassium (K) atoms and amide (NH2) ions[“]. The compound has been characterized by X-ray crystallography, revealing a chain of hexacoordinate potassium ions, each bonded to two amido ligands and four ammonia ligands.
Bonding Type
The bonding in this compound involves ionic bonds between potassium cations (K⁺) and amide anions (NH2⁻)[“]. Additionally, there are covalent bonds within the amide ion itself.
Geometry
The geometry of this compound is characterized by a chain-like structure where potassium ions are hexacoordinated, forming a continuous network[“]. Each potassium ion is surrounded by two amido ligands and four ammonia ligands.
Electron Cloud Distribution
The electron cloud distribution in this compound shows a high electron density around the nitrogen atoms of the amide ion and the potassium atoms due to the ionic and covalent bonding.
Stereochemistry
This compound does not exhibit stereoisomerism as it forms a linear chain structure without chiral centers.
Resonance Structure
The amide ion (NH2⁻) in this compound can exhibit resonance, where the negative charge is delocalized over the nitrogen and hydrogen atoms.
Mechanism of Action
Target of Action
Potassium amide primarily acts on organic molecules, particularly in the context of organic synthesis and chemical reactions. It targets acidic protons and electrophilic centers in organic compounds.
Mode of Action
This compound acts as a strong base and nucleophile. It abstracts protons from acidic hydrogen atoms and forms bonds with electrophilic centers, facilitating various chemical reactions such as the formation of amide bonds and nucleophilic substitution reactions.
Result of Action
The action of this compound leads to the deprotonation of acidic protons and the formation of new chemical bonds. This results in the synthesis of complex organic molecules and the modification of existing compounds, which is valuable in organic chemistry research and industrial applications.
Action Environment
The action of this compound is affected by environmental factors such as temperature, solvent, and the presence of moisture. The reaction should be conducted under anhydrous conditions to prevent hydrolysis and ensure the efficiency of the reaction.
Physical Properties
State
Potassium amide (this compound) is a solid at standard temperature and pressure (STP)[“].
Color and Appearance
This compound is a white solid with an ammonia-like odor[“]. Its appearance is typically opaque and smooth.
Density
The density of this compound is 1.57 g/cm³.
Melting Point and Boiling Point
Melting Point: 338°C (640°F)[“].
Boiling Point: this compound decomposes before boiling under normal conditions.
Solubility
This compound is soluble in water, reacting with it to form potassium hydroxide and ammonia[“]. It is also soluble in liquid ammonia.
Electrical Conductivity and Thermal Conductivity
Electrical Conductivity: this compound is a good conductor of electricity in the molten state due to the presence of free ions[“].
Thermal Conductivity: Specific data on thermal conductivity is not readily available, but it is expected to be moderate due to its ionic nature.
Chemical Properties
Chemical Reaction Type
Potassium amide commonly undergoes nucleophilic substitution reactions, deprotonation reactions, and hydrolysis reactions.
Reactivity
This compound is highly reactive with:
Water: It readily hydrolyzes to form potassium hydroxide (KOH) and ammonia (NH3).
Acids: Reacts vigorously with acids to form ammonium salts.
Oxygen: Can react with oxygen, especially at elevated temperatures, leading to oxidation.
Acidity and Alkalinity
This compound is a strong base due to the presence of the amide ion (NH2⁻), which readily accepts protons.
Stability
This compound is stable under anhydrous conditions but unstable in the presence of moisture, decomposing to form potassium hydroxide and ammonia.
Toxicity
This compound is toxic if ingested or inhaled, and can cause severe burns upon contact with skin or eyes. Proper safety precautions should be taken when handling this compound.
Related Small Molecules
beta-D-Fructofuranosyl alpha-D-xylopyranoside,Disuccinimidyl sulfoxide,2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone,Allantoxanamide,2-Amino-3-bromo-5-fluoropyridine,Dirhodium tetraacetate,3-Chloro-2,4-difluorobenzoic acid,Maltotriitol,11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester,G3-CNP,2,5-Dibromothiazole,5-Aminoindazole,TFX-Jelfa,Starch (from potato)
Scientific Research Applications
Organic Synthesis
Potassium amide is widely used in organic synthesis for the formation of amide bonds[“]. It acts as a strong base and nucleophile, facilitating nucleophilic substitution reactions and deprotonation processes[“][“].
Electrosynthesis
This compound is employed in electrosynthesis to produce amides in a more sustainable and environmentally friendly manner[“]. This method reduces the need for harmful solvents and minimizes waste.
Pharmaceutical Industry
In the pharmaceutical industry, this compound is used to synthesize amide-containing drugs. Amides are a common motif in many pharmaceutical compounds due to their stability and biological activity[“].
Agrochemical Industry
This compound is utilized in the production of agrochemicals, such as herbicides and insecticides[“]. Amide bonds are essential in the structure of many agrochemical compounds[“].
Polymer Chemistry
In polymer chemistry, this compound is used to synthesize polyamides and other polymers that contain amide linkages[“]. These polymers have applications in various industries, including textiles and engineering plastics.
Green Chemistry
This compound is a key reagent in green chemistry approaches, such as solvent-minimized synthesis and mechanochemical reactions[“]. These methods aim to reduce the environmental impact of chemical processes.
Research on Amide Bond Formation
This compound is used in research studies focused on developing new methods for amide bond formation[“]. This includes exploring alternative reagents and reaction conditions to improve efficiency and selectivity.
Catalysis
This compound can act as a catalyst in certain chemical reactions, particularly those involving the formation of amide bonds[“]. Its strong basicity and nucleophilic properties make it suitable for catalytic applications.
Properties
IUPAC Name |
potassium;azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2N/h;1H2/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRXDWBWXQOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNH2, H2KN | |
Record name | Potassium amide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Potassium_amide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066177 | |
Record name | Potassium amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.121 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17242-52-3 | |
Record name | Potassium amide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17242-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium amide (K(NH2)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium amide (K(NH2)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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